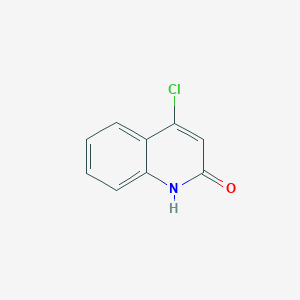

4-Chloroquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXTZWWKNXVRHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10305336 | |

| Record name | 4-Chloroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10305336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20146-59-2 | |

| Record name | 20146-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10305336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloroquinolin-2(1H)-one: A Comprehensive Technical Guide

CAS Number: 20146-59-2

This technical guide provides an in-depth overview of 4-Chloroquinolin-2(1H)-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details its chemical and physical properties, synthesis and reactivity, and explores its biological significance and potential applications.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₉H₆ClNO.[1] It possesses a molecular weight of approximately 179.60 g/mol .[1] While it is known to not mix well with water, its solubility in various organic solvents requires further detailed characterization.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20146-59-2 | |

| Molecular Formula | C₉H₆ClNO | [1] |

| Molecular Weight | 179.60 g/mol | [1] |

| Physical Form | Solid | |

| Water Solubility | Does not mix well | [2] |

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a key area of study. A common synthetic route involves the chlorination of the corresponding 4-hydroxyquinolin-2(1H)-one precursor. The reactivity of this compound is characterized by the susceptibility of the chlorine atom at the 4-position to nucleophilic substitution. This allows for the introduction of a wide range of functional groups, making it a versatile intermediate for the synthesis of a diverse library of quinolinone derivatives.

Experimental Protocol: Synthesis of a this compound Analog

Synthesis of 4-chloro-8-methylquinolin-2(1H)-one [3]

-

Reactants: 2,4-dichloro-8-methylquinoline (10 mmol, 2.12 g), 90% Dichloroacetic acid (50 mL).

-

Procedure:

-

A solution of 2,4-dichloro-8-methylquinoline in dilute dichloroacetic acid is heated under reflux for 1 hour.

-

The resulting clear solution is then poured onto ice-cold water.

-

The precipitate that forms is collected by filtration.

-

The collected solid is then crystallized to yield the final product.

-

This protocol highlights a general method that could likely be adapted for the synthesis of the non-methylated target compound.

Reactivity and Further Synthetic Applications

The chlorine atom at the 4-position of the quinolinone ring is a key functional handle for further chemical modifications. It readily undergoes nucleophilic substitution reactions with various nucleophiles, including amines, thiols, and alkoxides. This reactivity is fundamental to the generation of diverse libraries of 4-substituted quinolin-2(1H)-one derivatives for biological screening.

dot```dot graph "Reactivity_of_4_Chloroquinolin_2_1H_one" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

"this compound" [fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle, width=3.5]; "Nucleophile (Nu-)" [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; "4-Substituted-quinolin-2(1H)-one" [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle, width=3.5];

"this compound" -> "4-Substituted-quinolin-2(1H)-one" [label="Nucleophilic Substitution", color="#34A853"]; "Nucleophile (Nu-)" -> "4-Substituted-quinolin-2(1H)-one" [color="#EA4335"]; }

Caption: Workflow for drug discovery starting from this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its readily available chlorine atom at the 4-position allows for a wide range of chemical modifications, making it an important building block for the synthesis of diverse libraries of quinolinone derivatives. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of this compound itself, the proven pharmacological importance of the quinolin-2(1H)-one scaffold underscores its potential as a starting point for the development of new therapeutic agents. This technical guide provides a solid foundation for researchers and scientists working in the field of drug discovery and development.

References

A Comprehensive Technical Guide to the Synthesis of 4-Chloroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic transformation of 4-hydroxyquinolin-2(1H)-one to its chlorinated analogue, 4-chloroquinolin-2(1H)-one. This conversion is a critical step in the synthesis of a variety of biologically active compounds. This document provides a thorough overview of the prevalent synthetic methodologies, detailed experimental protocols, and a summary of the quantitative data available in the scientific literature.

Introduction

Quinolin-2(1H)-one scaffolds are key pharmacophores found in numerous therapeutic agents. The introduction of a chlorine atom at the C4-position significantly enhances the molecule's utility as a versatile intermediate for further functionalization through nucleophilic substitution reactions. This guide focuses on the established chlorination methods for converting the readily available 4-hydroxyquinolin-2(1H)-one into the more reactive this compound.

Synthetic Methodologies

The conversion of a hydroxyl group at the 4-position of the quinolin-2(1H)-one ring to a chloro group is most commonly achieved using phosphorus-based chlorinating agents. Thionyl chloride has also been explored, though it can lead to alternative products.

Chlorination using Phosphorus Oxychloride (POCl₃)

The most widely employed method for the synthesis of this compound involves the use of phosphorus oxychloride (POCl₃). This reagent can be used alone or in combination with phosphorus pentachloride (PCl₅). The reaction typically proceeds through an initial phosphorylation of the hydroxyl group, followed by a nucleophilic attack of a chloride ion.

It is important to note that this reaction can sometimes lead to the formation of the dichlorinated byproduct, 2,4-dichloroquinoline, especially with prolonged reaction times or higher temperatures. Therefore, a two-step approach involving the synthesis of 2,4-dichloroquinoline followed by selective hydrolysis is also a common strategy to obtain the desired product.

Chlorination using Thionyl Chloride (SOCl₂)

Thionyl chloride (SOCl₂) is another potential chlorinating agent. However, its reaction with 4-hydroxyquinolin-2(1H)-ones can be complex. Reports in the literature suggest that this reaction can yield spiro-benzo[1]oxathioles and bis(4-hydroxy-2-quinolone-3-yl)sulfides, with only minor amounts of the chlorinated quinolinone.[2] Due to the potential for multiple products, this method is less commonly used for the specific synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Two-Step Synthesis via 2,4-Dichloroquinoline using POCl₃/PCl₅

This method involves the initial formation of 2,4-dichloroquinoline, followed by selective acidic hydrolysis to yield this compound.[1][3]

Step 1: Synthesis of 2,4-Dichloroquinoline

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, a mixture of 4-hydroxyquinolin-2(1H)-one (1.0 eq), phosphorus oxychloride (POCl₃, 5.0 eq), and phosphorus pentachloride (PCl₅, 1.2 eq) is prepared.

-

The reaction mixture is heated under reflux for 3-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, the excess POCl₃ is removed under reduced pressure.

-

The residue is cooled in an ice bath and cautiously poured into crushed ice.

-

The resulting mixture is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base.

-

The crude product is extracted with a suitable organic solvent, such as chloroform or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is evaporated to yield crude 2,4-dichloroquinoline.

-

The crude product can be purified by column chromatography or recrystallization.

Step 2: Selective Hydrolysis to this compound

-

A solution of the crude 2,4-dichloroquinoline (1.0 eq) in a suitable acid, such as 90% dichloroacetic acid, is prepared.[1]

-

The solution is heated under reflux for 1-2 hours.[1]

-

The reaction mixture is then cooled and poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data

The following table summarizes the typical reaction conditions and reported yields for the synthesis of this compound and its derivatives.

| Starting Material | Chlorinating Agent | Solvent | Reaction Time | Temperature | Product | Yield (%) | Reference |

| 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl₃ / PCl₅ | - | 3-4 h | Reflux | 2,4-Dichloro-8-methylquinoline | - | [1][3] |

| 2,4-Dichloro-8-methylquinoline | 90% Dichloroacetic Acid | - | 1 h | Reflux | 4-Chloro-8-methylquinolin-2(1H)-one | - | [1] |

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed reaction mechanism for the chlorination of 4-hydroxyquinolin-2(1H)-one with POCl₃ and a general experimental workflow.

Caption: Proposed mechanism for the chlorination of 4-hydroxyquinolin-2(1H)-one with POCl₃.

Caption: General experimental workflow for the two-step synthesis of this compound.

Conclusion

The synthesis of this compound from 4-hydroxyquinolin-2(1H)-one is a fundamental transformation in medicinal chemistry. The use of phosphorus oxychloride, typically in a two-step process involving the formation and subsequent selective hydrolysis of a 2,4-dichloroquinoline intermediate, remains the most reliable and commonly reported method. Careful control of reaction conditions is paramount to maximize the yield of the desired product and minimize the formation of byproducts. This guide provides the necessary technical details to aid researchers in successfully performing this important synthetic step.

References

Spectroscopic and Spectrometric Analysis of 4-Chloroquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 4-Chloroquinolin-2(1H)-one. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a combination of predicted data, expected values derived from analogous structures, and detailed experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₆ClNO

-

Molecular Weight: 179.60 g/mol

-

CAS Number: 20146-59-2[1]

Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted and expected chemical shifts for ¹H and ¹³C NMR of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | br s | 1H | NH -1 |

| ~7.97 | dd | 1H | Ar-H (H-5) |

| ~7.54 - 7.65 | m | 1H | Ar-H (H-7) |

| ~7.38 - 7.45 | m | 1H | Ar-H (H-8) |

| ~7.27 - 7.37 | m | 1H | Ar-H (H-6) |

| ~6.88 | s | 1H | CH -3 |

Predicted data sourced from iChemical[2]. Note: The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~160 - 165 | C =O (C-2) |

| ~140 - 145 | C -Cl (C-4) |

| ~138 - 142 | Ar-C (C-8a) |

| ~130 - 135 | Ar-C H (C-7) |

| ~122 - 128 | Ar-C H (C-5) |

| ~120 - 125 | Ar-C (C-4a) |

| ~115 - 120 | Ar-C H (C-6) |

| ~114 - 118 | Ar-C H (C-8) |

| ~110 - 115 | C H (C-3) |

Note: These are expected chemical shift ranges based on typical values for quinolinone and chloro-substituted aromatic systems.

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Table 3: Expected IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3000 | Medium, Broad | N-H stretching (amide) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1660 - 1640 | Strong | C=O stretching (amide I band) |

| 1620 - 1580 | Medium | C=C stretching (aromatic) |

| 1580 - 1550 | Medium | N-H bending (amide II band) |

| 800 - 750 | Strong | C-Cl stretching |

| 800 - 600 | Strong | Aromatic C-H out-of-plane bending |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of a chlorine atom will result in a characteristic M+2 isotopic peak.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 179 | ~100% | [M]⁺ (with ³⁵Cl) |

| 181 | ~33% | [M+2]⁺ (with ³⁷Cl) |

| 151 | Variable | [M-CO]⁺ |

| 116 | Variable | [M-CO-Cl]⁺ |

Note: The relative abundance of the M+2 peak is approximately one-third of the molecular ion peak due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[3] Fragmentation patterns for quinolones often involve the loss of CO and the halogen atom.[4][5]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic and spectrometric data for a solid sample like this compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[6] DMSO-d₆ is often a good choice for quinolinone derivatives due to their solubility.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 300-600 MHz.[6]

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 75-150 MHz.

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, or more, due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

-

Transfer the powder to a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[7]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

-

-

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used.

-

A small amount of this compound is placed in a capillary tube at the end of the probe.

-

-

Ionization:

-

The probe is inserted into the ion source of the mass spectrometer, which is under high vacuum.

-

The sample is heated to induce vaporization.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8]

-

-

Mass Analysis:

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The ions are separated based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic and spectrometric analyses described.

Caption: General workflow for spectroscopic and spectrometric analysis.

Caption: Relationship between analytical techniques and derived structural information.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound, CAS No. 20146-59-2 - iChemical [ichemical.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Tautomerism of 4-Chloroquinolin-2(1H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric properties of 4-chloroquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. A critical feature of this molecule is its existence in a dynamic equilibrium between two tautomeric forms: the lactam (keto) form, this compound, and the lactim (enol) form, 4-chloro-2-hydroxyquinoline. The predominance of one tautomer over the other is a crucial determinant of the molecule's physicochemical properties, including its hydrogen bonding capabilities, and consequently, its biological activity and interaction with molecular targets.

The Lactam-Lactim Tautomeric Equilibrium

The interconversion between the lactam and lactim forms of this compound is a prototropic tautomerism, involving the migration of a proton between the nitrogen and oxygen atoms of the amide group, accompanied by a shift in the position of a double bond. Computational studies on related quinoline derivatives consistently indicate that the lactam form is the more stable tautomer in both the gas phase and in various solvents.[1][2][3][4] This preference is largely attributed to the greater thermodynamic stability of the cyclic amide structure.[5]

Figure 1: Lactam-lactim tautomeric equilibrium of this compound.

Spectroscopic Characterization of Tautomers

The differentiation and characterization of the lactam and lactim tautomers are primarily achieved through various spectroscopic techniques, each providing unique insights into the molecular structure.

Table 1: Spectroscopic Data for Distinguishing Tautomeric Forms

| Spectroscopic Method | Lactam Form (this compound) | Lactim Form (4-Chloro-2-hydroxyquinoline) |

| ¹H NMR | Presence of a signal for the N-H proton. | Presence of a signal for the O-H proton. |

| ¹³C NMR | A downfield signal for the C=O carbonyl carbon (typically > 160 ppm).[5] | A signal for the C-OH carbon at a more upfield position. |

| Infrared (IR) Spectroscopy | A strong absorption band for the C=O stretching vibration (around 1650-1680 cm⁻¹).[5] | Absence of a strong C=O band; presence of a broad O-H stretching band. |

| UV-Vis Spectroscopy | Distinct absorption spectrum. | Different absorption spectrum from the lactam form. |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the analytical techniques used to study its tautomerism.

Synthesis of this compound

A common route for the synthesis of this compound involves the hydrolysis of 2,4-dichloroquinoline. A detailed protocol for a similar compound, 4-chloro-8-methylquinolin-2(1H)-one, is presented here as a representative example.[6]

Experimental Protocol: Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one [6]

-

Reaction Setup: A solution of 2,4-dichloro-8-methylquinoline (10 mmol) in 90% dichloroacetic acid (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reflux: The reaction mixture is heated under reflux for 1 hour.

-

Precipitation: The clear solution is then cooled and poured onto ice-cold water.

-

Isolation: The resulting precipitate is collected by filtration.

-

Purification: The crude product is purified by crystallization.

Figure 2: Workflow for the synthesis of this compound via hydrolysis.

Analysis of Tautomeric Equilibrium

A combination of spectroscopic and computational methods is employed to analyze the tautomeric equilibrium.

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve a known concentration of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a specific temperature.

-

Data Analysis: Identify and integrate the signals corresponding to each tautomer to determine their relative populations. The equilibrium constant (K_T = [lactim]/[lactam]) can be calculated from the ratio of the integrals.

Experimental Protocol: Infrared (IR) Spectroscopic Analysis

-

Sample Preparation: Prepare the sample as a KBr pellet or in a suitable solvent.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic stretching frequencies for the C=O group (lactam) and the O-H group (lactim) to qualitatively assess the predominant form.

Computational Chemistry Protocol

-

Model Building: Construct the 3D structures of both the lactam and lactim tautomers using molecular modeling software.

-

Geometry Optimization: Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in solution using a suitable level of theory (e.g., DFT with B3LYP functional and a 6-311++G(d,p) basis set).[4]

-

Energy Calculation: Calculate the Gibbs free energies (G) of the optimized structures.

-

Stability Analysis: The relative stability of the tautomers is determined by comparing their Gibbs free energies (ΔG = G_lactim - G_lactam). A negative ΔG indicates that the lactim form is more stable, while a positive ΔG indicates the lactam form is more stable.

Figure 3: General workflow for the analysis of tautomerism.

Conclusion

The tautomeric equilibrium of this compound lies significantly towards the lactam form. This understanding is fundamental for professionals in drug discovery and development, as the predominant tautomer dictates the molecule's three-dimensional structure and its potential interactions with biological macromolecules. The experimental and computational protocols outlined in this guide provide a robust framework for the synthesis and detailed characterization of this and related quinolinone derivatives.

References

- 1. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

The Quinolin-2-one Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2-one core, a bicyclic heterocyclic system, is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and have shown significant potential in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the diverse pharmacological properties of the quinolin-2-one scaffold, with a focus on its anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of new chemical entities.

Anticancer Activity

Quinolin-2-one derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a wide range of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected quinolin-2-one derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-chalcone hybrid 62 | A-549 (Lung) | 2.2 - 15.4 | [1] |

| Quinoline-chalcone hybrid 62 | A375 (Melanoma) | 2.2 - 15.4 | [1] |

| Quinoline-chalcone hybrid 62 | MCF-7 (Breast) | 2.2 - 15.4 | [1] |

| Quinoline-chalcone hybrid 62 | HT-29 (Colon) | 2.2 - 15.4 | [1] |

| Quinoline-chalcone hybrid 62 | ACHN (Renal) | 2.2 - 15.4 | [1] |

| Quinoline-chalcone hybrid 63 | Caco-2 (Colon) | 5.0 | [1] |

| Quinoline-chalcone hybrid 64 | Caco-2 (Colon) | 2.5 | [1] |

| Quinoline–chalcone derivative 23 | Various | 0.009 - 0.016 | [1] |

| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast) | 3.35 | [1] |

| 4-aminoquinazoline derivative 39 | H1975 (Lung) | 1.96 - 3.46 | [2] |

| 4-aminoquinazoline derivative 39 | PC-3 (Prostate) | 1.96 - 3.46 | [2] |

| 4-aminoquinazoline derivative 39 | MCF-7 (Breast) | 1.96 - 3.46 | [2] |

| 4-aminoquinazoline derivative 39 | HGC-27 (Gastric) | 1.96 - 3.46 | [2] |

| Quinazoline-1,2,4-thiadiazole derivative 32 | A549 (Lung) | 0.02 | [2] |

| Quinazoline-1,2,4-thiadiazole derivative 32 | MCF-7 (Breast) | 0.02 - 0.33 | [2] |

| Quinazoline-1,2,4-thiadiazole derivative 32 | Colo-205 (Colon) | 0.02 - 0.33 | [2] |

| Quinazoline-1,2,4-thiadiazole derivative 32 | A2780 (Ovarian) | 0.02 - 0.33 | [2] |

| Quinazolinone derivative 101 | L1210 (Leukemia) | > 50% inhibition at 1 µg/mL | [3] |

| Quinazolinone derivative 101 | K562 (Leukemia) | 5.8 | [3] |

| Quinazolinone derivative 101 | MCF-7 (Breast) | 0.34 | [3] |

| Quinazolinone derivative 101 | CA46 (Burkitt's lymphoma) | 1.0 | [3] |

Signaling Pathways in Anticancer Activity

Quinolin-2-one derivatives exert their anticancer effects by modulating various signaling pathways. A significant mechanism involves the inhibition of receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2), which are often overexpressed in cancer cells and drive tumor growth and proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

Quinolin-2-one derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the quinolin-2-one derivative in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity

Quinolin-2-one derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinolin-2-one derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 6c | Staphylococcus aureus (MRSA) | 0.75 | [4][5] |

| Compound 6c | Enterococcus faecalis (VRE) | 0.75 | [4][5] |

| Compound 6c | Staphylococcus epidermidis (MRSE) | 2.50 | [4][5] |

| Compounds 6c, 6i, 6l, 6o | Staphylococcus aureus | 0.018 - 0.061 | [4] |

| Compound N3 | Staphylococcus aureus (MRSA) | 64 | [6] |

| Compound N6 | Staphylococcus aureus (MRSA) | 128 | [6] |

| Quinoline derivative 1 | Staphylococcus aureus (MRSA) | 12 | [7] |

| Quinoline derivative 2 | Staphylococcus aureus (MRSA) | 3.0 | [7] |

| Quinoline derivative 2 | Staphylococcus epidermidis (MRSE) | 3.0 | [7] |

| Quinoline derivative 2 | Enterococcus faecalis (VRE) | 3.0 | [7] |

| Quinoline derivative 6 | Staphylococcus aureus (MRSA) | 1.5 | [7] |

| Quinoline derivative 6 | Staphylococcus epidermidis (MRSE) | 6.0 | [7] |

| Quinoline derivative 6 | Enterococcus faecalis (VRE) | 3.0 | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Quinolin-2-one derivative stock solution

-

96-well microtiter plates

-

Inoculating loop or sterile swabs

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: Prepare two-fold serial dilutions of the quinolin-2-one derivative in CAMHB in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Antiviral Activity

The quinolin-2-one scaffold has also been investigated for its potential to inhibit the replication of various viruses.

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of selected quinolin-2-one derivatives, with IC50 values representing the concentration required to inhibit 50% of viral replication.

| Compound/Derivative | Virus | Cell Line | IC50 (µM) | Reference |

| 3-aryl-quinolin-2-one 34 | Influenza A (H3N2) | MDCK | 2.14 | [8] |

| 3-aryl-quinolin-2-one 34 | Influenza A (H1N1) | MDCK | 4.88 | [8] |

| Quinolin-2-one 4a2 | HIV-1 RT | - | 0.21 | [9] |

| Quinolin-2-one 4d2 | HIV-1 RT | - | 0.15 | [9] |

| Diarylpyrazolylquinoline 3 | Dengue Virus (DENV-1) | - | 1.21 | [10] |

| Diarylpyrazolylquinoline 3 | Dengue Virus (DENV-2) | - | 0.81 | [10] |

| Diarylpyrazolylquinoline 3 | Dengue Virus (DENV-3) | - | 0.73 | [10] |

| Diarylpyrazolylquinoline 3 | Dengue Virus (DENV-4) | - | 1.56 | [10] |

| Linear aromatic N-polycyclic system 1 | Bovine Viral Diarrhea Virus (BVDV) | - | 0.48 | [10] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

-

Susceptible host cell line

-

Virus stock

-

Culture medium

-

Quinolin-2-one derivative stock solution

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayer with a known titer of the virus for 1-2 hours.

-

Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the quinolin-2-one derivative and a gelling agent (e.g., agarose).

-

Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible.

-

Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value.

Anti-inflammatory Activity

Quinolin-2-one derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and modulation of key inflammatory signaling pathways like the NF-κB pathway.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected quinolin-2-one derivatives.

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Quinoline derivative 12c | COX-2 Inhibition | 0.1 | [11] |

| Quinoline derivative 14a | COX-2 Inhibition | 0.11 | [11] |

| Quinoline derivative 14b | COX-2 Inhibition | 0.11 | [11] |

| 8-(tosylamino)quinoline (8-TQ) | NO, TNF-α, PGE2 production in RAW264.7 cells | 1-5 | [12] |

Signaling Pathways in Anti-inflammatory Activity

A key mechanism of the anti-inflammatory action of quinolin-2-one derivatives is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. NF-κB is a master regulator of inflammation, and its inhibition leads to a reduction in the expression of pro-inflammatory genes.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in sterile saline)

-

Quinolin-2-one derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the quinolin-2-one derivative orally or intraperitoneally to the test group of rats. The control group receives the vehicle only. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

The quinolin-2-one scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents with a wide range of biological activities. The extensive research into its anticancer, antimicrobial, antiviral, and anti-inflammatory properties has provided a strong foundation for future drug discovery and development efforts. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in this field. Further exploration of the structure-activity relationships and mechanisms of action of quinolin-2-one derivatives will undoubtedly lead to the discovery of new and more effective drugs to combat a variety of human diseases.

References

- 1. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening and identification of 3-aryl-quinolin-2-one derivatives as antiviral agents against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of 4-Chloroquinolin-2(1H)-one Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the synthesis, biological activities, and therapeutic potential of 4-chloroquinolin-2(1H)-one derivatives has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of this versatile scaffold, highlighting its significance in the development of novel therapeutic agents. The guide includes a thorough examination of its anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

The this compound core is a privileged heterocyclic structure that serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. The reactivity of the chlorine atom at the C4-position allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups and the modulation of pharmacological properties. This versatility has positioned this compound derivatives at the forefront of medicinal chemistry research.

Synthesis of the this compound Scaffold and Its Derivatives

The foundational this compound scaffold is typically synthesized from the corresponding 4-hydroxyquinolin-2(1H)-one. A common and effective method involves the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one using a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) to yield the 2,4-dichloro-8-methylquinoline intermediate. Subsequent acid hydrolysis of this intermediate selectively replaces the chlorine at the C2-position with a hydroxyl group, which tautomerizes to the more stable keto form, yielding 4-chloro-8-methylquinolin-2(1H)-one[1].

The true synthetic utility of the this compound core lies in the reactivity of the C4-chloro group, which readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents, leading to diverse libraries of compounds with distinct biological profiles. For instance, reaction with amines, thiols, and other nucleophiles provides a straightforward route to novel derivatives[1]. A notable example is the three-component reaction involving an amine, carbon disulfide, and the this compound intermediate in the presence of a base like sodium methoxide to produce dithiocarbamate derivatives[2].

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Cytotoxic Activity of this compound Derivatives

Numerous studies have reported the potent cytotoxic effects of these compounds against a range of cancer cell lines. The substitution at the 4-position plays a critical role in determining the potency and selectivity of these derivatives.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7-Chloro-(4-thioalkylquinoline) Derivatives | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [3] |

| HCT116 (Colon) | 1.99 - 4.9 | [3] | |

| U2OS (Osteosarcoma) | 4.95 - 5.81 | [3] | |

| 4-Anilinoquinolinylchalcones | MDA-MB-231 (Breast) | 0.11 - 1.94 | [4] |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Panc-1, MCF-7, HT-29, A-549 | 0.022 - 0.065 | [5] |

Mechanism of Anticancer Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger the intrinsic apoptotic pathway. For example, certain 4-phenylquinolin-2(1H)-one analogs have been found to induce apoptosis in human ovarian cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Furthermore, many of these derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The mechanism often involves the modulation of key cell cycle regulatory proteins. For instance, some derivatives have been observed to down-modulate the expression of cyclin B1 and cyclin-dependent kinase 1 (Cdk1), a complex crucial for the G2/M transition.

Antimicrobial Activity: A Renewed Hope Against Resistant Pathogens

In an era of increasing antimicrobial resistance, the development of new classes of antibiotics is paramount. This compound derivatives have emerged as promising candidates with broad-spectrum antibacterial and antifungal activity.

Efficacy Against Bacterial and Fungal Strains

The antimicrobial potency of these compounds is highly dependent on the nature of the substituent at the 4-position. Various derivatives have been synthesized and evaluated for their minimum inhibitory concentrations (MICs) against a panel of pathogenic microorganisms.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-based Hydroxyimidazolium Hybrids | Staphylococcus aureus | 2 | [6] |

| Cryptococcus neoformans | 15.6 | [6] | |

| Quinoline-2-one Dithiocarbamates | Escherichia coli | - | [2] |

| Staphylococcus aureus | - | [2] | |

| Ring-substituted 4-Hydroxy-1H-quinolin-2-ones | Various fungal strains | - | [2] |

Note: Specific MIC values for dithiocarbamates and ring-substituted hydroxy-quinolin-2-ones were not provided in the cited abstracts, but significant activity was reported.

Mechanism of Antimicrobial Action: Targeting Essential Bacterial Enzymes

The mechanism of action for the broader class of quinolone antibiotics is well-established and involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV[7][8]. These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has introduced a double-strand break in the DNA but is unable to reseal it. This leads to the accumulation of DNA damage and ultimately bacterial cell death[7][8]. It is highly probable that this compound derivatives share this mechanism of action, making them attractive candidates for further development as novel antibacterial agents.

Experimental Protocols

Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one (3)

A solution of 2,4-dichloro-8-methylquinoline (10 mmol) in 90% dichloroacetic acid (50 mL) is heated under reflux for 1 hour. The resulting clear solution is then poured over ice-cold water. The precipitate that forms is collected by filtration and can be further purified by crystallization[1].

General Procedure for Nucleophilic Substitution

To a solution of the starting amine (1 mmol) in dimethylformamide (DMF, 2 mL), carbon disulfide (2 mmol) and anhydrous sodium methoxide (1 mmol) are added dropwise. The mixture is stirred at room temperature for 30 minutes. Subsequently, this compound (1 mmol) is added, and the reaction is stirred for an additional 2-3 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried[2].

In Vitro Anticancer Activity (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Serial dilutions of the test compounds are prepared in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds at various concentrations is added. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition and Formazan Solubilization: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The medium containing MTT is then removed, and 150 µL of a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability for each concentration is calculated relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Materials: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Cation-adjusted Mueller-Hinton Broth (CAMHB) is used as the growth medium. Bacterial strains are cultured on appropriate agar plates.

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: The test compounds are serially diluted two-fold in a 96-well microtiter plate containing CAMHB.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no compound) and a sterility control well (no bacteria) are included on each plate.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its synthetic accessibility and the ease of derivatization at the C4-position have enabled the development of a multitude of derivatives with potent anticancer, antimicrobial, and other biological activities. The multifaceted mechanisms of action, including the induction of apoptosis and cell cycle arrest in cancer cells and the inhibition of essential bacterial enzymes, underscore the therapeutic potential of this compound class. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to translate the promise of this compound derivatives into clinically effective drugs. This technical guide serves as a foundational resource to aid researchers in this critical endeavor.

References

- 1. Synthesis and SAR of 3- and 4-substituted quinolin-2-ones: discovery of mixed 5-HT(1B)/5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinolones: Action and Resistance Updated: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. #Nitrosocarbonyls 1: antiviral activity of N-(4-hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide against the influenza A virus H1N1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Quinolin-2-one Core: A Privileged Scaffold in Natural Products for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinolin-2-one moiety, a bicyclic heterocyclic system, represents a significant and privileged structural motif found in a diverse array of natural products. These compounds, isolated from a wide range of terrestrial and marine organisms, particularly fungi and plants, have garnered substantial attention in the fields of medicinal chemistry and drug discovery due to their broad spectrum of potent biological activities. This technical guide provides a comprehensive overview of natural products containing the quinolin-2-one core, detailing their sources, biological activities, mechanisms of action, and the experimental methodologies employed in their study.

Prominent Natural Products with a Quinolin-2-one Core

A variety of quinolin-2-one alkaloids have been isolated and characterized from natural sources, with fungal genera such as Penicillium and Aspergillus being particularly rich producers. These compounds exhibit a range of biological effects, including anticancer, antiviral, and antimicrobial properties.

Anticancer Quinolin-2-one Alkaloids

Several natural products featuring the quinolin-2-one scaffold have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the induction of programmed cell death (apoptosis) and the inhibition of key signaling pathways essential for tumor growth and survival.

| Compound Name | Natural Source | Cancer Cell Line(s) | IC50 (µM) | Reference |

| Peniprequinolone | Penicillium sp. | Not Reported | Not Reported | |

| Viridicatin | Penicillium sp. | Not Reported | Not Reported | |

| (-)-(1R,4R)-1,4-(2,3)-indolmethane-1-methyl-2,4-dihydro-1H-pyrazino-[2,1-b]-quinazoline-3,6-dione | Penicillium vinaceum | Various | 40.55-76.83 µg/mL | [1] |

| IND-2 | Synthetic (Natural Product-inspired) | PC-3 (Prostate) | 3.0 | [2] |

| IND-2 | Synthetic (Natural Product-inspired) | DU-145 (Prostate) | 3.5 | [2] |

Antiviral Quinolin-2-one Derivatives

The quinolin-2-one core is also present in molecules with promising antiviral activities. Research has demonstrated the potential of these compounds to inhibit the replication of various viruses, including influenza and dengue viruses.

| Compound Name | Virus | Cell Line | IC50 (µM) | Reference |

| 3-aryl-quinolin-2-one derivative (Compound 34) | Influenza A (H3N2) | MDCK | 2.14 | [3] |

| 3-aryl-quinolin-2-one derivative (Compound 34) | Influenza A (H1N1) | MDCK | 4.88 | [3] |

| 5,7-dichloro-2-isopropylquinolin-8-ol (Compound 1) | Dengue Virus Serotype 2 (DENV2) | Vero | 3.03 | [4] |

| 5,7-dichloro-2-isobutylquinolin-8-ol (Compound 2) | Dengue Virus Serotype 2 (DENV2) | Vero | 0.49 | [4] |

Antimicrobial Quinolin-2-one Alkaloids

Certain quinolin-2-one natural products have been shown to possess antimicrobial properties, highlighting their potential as leads for the development of new antibiotics and antifungals.

| Compound Name | Organism | MIC (µg/mL) | Reference |

| (-)-(1R,4R)-1,4-(2,3)-indolmethane-1-methyl-2,4-dihydro-1H-pyrazino-[2,1-b]-quinazoline-3,6-dione | Various pathogenic fungi | 16-64 | [1] |

| Quinocitrinine A | Bacteria and Fungi | Not Reported | [5] |

| Quinocitrinine B | Bacteria and Fungi | Not Reported | [5] |

Mechanisms of Action

The diverse biological activities of quinolin-2-one natural products are a result of their interaction with various cellular targets and modulation of key signaling pathways.

Induction of Apoptosis in Cancer Cells

A primary mechanism by which many quinolin-2-one derivatives exert their anticancer effects is through the induction of apoptosis. This programmed cell death is often mediated by the intrinsic (mitochondrial) pathway. Key events in this pathway include the disruption of the mitochondrial membrane potential and the activation of a cascade of cysteine-aspartic proteases known as caspases.

Specifically, some quinolin-2-one compounds have been shown to upregulate the expression of the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[6][7][8] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn triggers the activation of initiator caspase-9 and subsequently effector caspases like caspase-3 and -7.[2][9] Activated caspase-3 is responsible for the cleavage of cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[2][10]

Inhibition of Protein Kinases

The quinolin-2-one scaffold has also been identified as a key pharmacophore for the inhibition of various protein kinases that are often dysregulated in cancer. These enzymes play crucial roles in cell signaling pathways that control cell proliferation, survival, and angiogenesis.

-

Pim-1 Kinase: Some quinolin-2-one derivatives have been shown to inhibit Pim-1 kinase, a serine/threonine kinase that is overexpressed in several human cancers and promotes cell survival and proliferation.[11]

-

VEGFR-2 Kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth. Certain quinolin-2-one containing compounds have been found to inhibit the kinase activity of VEGFR-2, thereby blocking downstream signaling pathways.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the isolation, characterization, and biological evaluation of quinolin-2-one natural products.

General Workflow for Isolation and Characterization

The discovery of novel quinolin-2-one natural products typically follows a systematic workflow involving extraction from the source organism, chromatographic purification, and structural elucidation using spectroscopic techniques.

Detailed Protocol: Isolation of Quinocitrinines from Penicillium citrinum

This protocol is a representative example for the isolation of quinolin-2-one alkaloids from a fungal source.

-

Fermentation: Penicillium citrinum is cultured on a solid rice medium in Erlenmeyer flasks at 25°C for 30 days in the dark.

-

Extraction: The fermented rice culture is extracted repeatedly with ethyl acetate at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to silica gel vacuum liquid chromatography, eluting with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol to afford several fractions.

-

Purification: The fractions showing the presence of quinolin-2-one alkaloids (as determined by thin-layer chromatography and UV visualization) are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative HPLC to yield the pure quinocitrinines.[5][12]

Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the quinolin-2-one compound (typically in a logarithmic dilution series) for 48-72 hours. Control wells with untreated cells and vehicle-treated cells are included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Protocol: Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50%.[14][15]

-

Cell Seeding: A confluent monolayer of host cells (e.g., Vero cells for DENV2) is prepared in 6-well plates.

-

Virus and Compound Incubation: A known titer of the virus is pre-incubated with serial dilutions of the quinolin-2-one compound for 1 hour at 37°C.

-

Infection: The cell monolayers are washed with PBS, and then infected with the virus-compound mixture for 1 hour.

-

Overlay: After infection, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) with the corresponding concentration of the compound.

-

Incubation and Staining: The plates are incubated for several days until visible plaques are formed. The cells are then fixed and stained with a solution like crystal violet.

-

Plaque Counting and Analysis: The number of plaques in each well is counted, and the percentage of plaque reduction is calculated relative to the virus-only control. The IC50 value is then determined.

Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2 and Pim-1)

This protocol describes a general method for assessing the inhibitory activity of quinolin-2-one compounds against protein kinases.[1][16][17][18]

-

Reagents and Plate Setup: The assay is typically performed in a 96-well plate. The reaction mixture includes the recombinant kinase (e.g., VEGFR-2 or Pim-1), a specific substrate peptide, and ATP in a kinase assay buffer.

-

Compound Addition: Serial dilutions of the quinolin-2-one compound are added to the wells. Control wells with no inhibitor (100% activity) and no enzyme (background) are included.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: The amount of ATP consumed or the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay (e.g., Kinase-Glo®), where the remaining ATP is converted into a light signal.

-

Data Analysis: The luminescence signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Conclusion

Natural products containing the quinolin-2-one core structure represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their demonstrated anticancer and antiviral activities, coupled with their varied mechanisms of action, make them attractive starting points for the development of new drugs. The experimental protocols detailed in this guide provide a framework for the continued exploration of this important class of natural products, from their isolation and characterization to the elucidation of their biological functions. Further research into the structure-activity relationships and mechanisms of action of quinolin-2-one alkaloids will undoubtedly pave the way for the discovery of novel and effective therapeutic agents.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atcc.org [atcc.org]

- 4. New citrinin derivatives isolated from Penicillium citrinum: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Quinocitrinines A and B, new quinoline alkaloids from Penicillium citrinum Thom 1910, a permafrost fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Natural polyphenolic inhibitors against the antiapoptotic BCL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijper.org [ijper.org]

- 10. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 16. academic.oup.com [academic.oup.com]

- 17. promega.com [promega.com]

- 18. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Reactivity of the C4 Position in 4-Chloroquinolin-2(1H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization at the C4 position is a critical determinant of the biological activity of many of these derivatives. This technical guide provides a comprehensive overview of the chemical reactivity of the C4 position in 4-chloroquinolin-2(1H)-one, a key intermediate for the synthesis of a diverse array of 4-substituted quinolin-2(1H)-one analogues. This document details the primary reaction types, presents quantitative data in a structured format, provides explicit experimental protocols for key transformations, and visualizes the underlying chemical logic through reaction pathway diagrams.

Overview of Reactivity at the C4 Position

The C4 position of the this compound ring system is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the adjacent nitrogen atom and the carbonyl group in the quinolinone ring activates the C4 position towards attack by a wide range of nucleophiles. This inherent reactivity makes this compound a versatile precursor for introducing diverse functionalities at this position.

The primary modes of reactivity at the C4 position include:

-

Nucleophilic Aromatic Substitution (SNAr): This is the most common reaction pathway, where the chlorine atom is displaced by various nucleophiles such as amines, thiols, alkoxides, and azides.

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methodologies, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions, have been successfully applied to form carbon-carbon and carbon-heteroatom bonds at the C4 position.

Quantitative Data on C4 Reactivity

The following table summarizes quantitative data for various reactions at the C4 position of this compound and its derivatives, providing a comparative overview of reaction efficiencies.

| Nucleophile/Reagent | Product | Reaction Conditions | Yield (%) | Reference |

| Thiourea | 8-methyl-4-sulfanylquinolin-2(1H)-one | Fusion | - | [1][2] |

| Hydrazine Hydrate | 4-hydrazino-8-methylquinolin-2(1H)-one | Ethanol, reflux | - | [1] |

| Sodium Azide | 4-azido-8-methylquinolin-2(1H)-one | DMF, 100 °C | - | [1] |

| Various Amines | 4-amino-substituted quinolin-2(1H)-ones | Neat, reflux | - | [3] |

| Dithiocarbamates | 4-dithiocarbamate substituted quinolin-2(1H)-ones | Sodium methoxide, amine, CS2 | Good | |

| Arylboronic Acids (Suzuki Coupling) | 4-aryl-substituted quinazolines | Palladium catalyst | - | [4][5] |

| Alkynes (Sonogashira Coupling) | 4-alkynyl-substituted quinolines | Palladium catalyst | - | |

| Amines (Buchwald-Hartwig Amination) | 4-amino-substituted quinolines | Palladium catalyst | - |

Note: Specific yield percentages were not always available in the provided search results, but the qualitative descriptions of the yields have been included.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the functionalization of the C4 position of this compound.

General Procedure for Nucleophilic Substitution with Amines

A mixture of the respective 4-chloro-7-substituted-quinoline (1 equivalent) and an excess of the appropriate monoaminoalkane or diaminoalkane is heated under neat conditions. For instance, a mixture of 4,7-dichloroquinoline (2.5 mmol) and ethane-1,2-diamine (5 mmol) is slowly heated to 80 °C over 1 hour with stirring. The temperature is then raised to 130 °C and maintained for 7 hours with continuous stirring. After cooling to room temperature, the reaction mixture is taken up in dichloromethane. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography.[3]

Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one

A solution of 2,4-dichloro-8-methylquinoline (10 mmol) in 90% dichloroacetic acid (50 mL) is heated under reflux for 1 hour. The resulting clear solution is then poured onto ice-cold water. The precipitate that forms is collected by filtration and can be further purified by crystallization.[1]

Synthesis of 4-Dithiocarbamate Substituted Quinolin-2(1H)-ones

In the presence of sodium methoxide as a base, a three-component reaction is performed. The corresponding amine, carbon disulfide, and this compound are reacted to produce the desired dithiocarbamate substituted quinoline. The progress of the reaction can be monitored by TLC.

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows for the functionalization of the C4 position of this compound.

Caption: General scheme for nucleophilic aromatic substitution at the C4 position.

Caption: Palladium-catalyzed cross-coupling reactions at the C4 position.

Caption: A typical experimental workflow for SNAr reactions.

Conclusion

The C4 position of this compound is a highly valuable handle for the synthesis of a wide range of functionalized quinolinone derivatives. Its reactivity is dominated by nucleophilic aromatic substitution and can be further extended through modern palladium-catalyzed cross-coupling reactions. The methodologies outlined in this guide provide a robust foundation for researchers and drug development professionals to design and synthesize novel compounds based on the quinolin-2(1H)-one scaffold, enabling the exploration of new chemical space for therapeutic applications. The provided experimental protocols and reaction pathway visualizations serve as a practical resource for the efficient implementation of these synthetic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4-Chloroquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding Quinoline Solubility

Quinoline and its derivatives are heterocyclic aromatic compounds that generally exhibit good solubility in many organic solvents.[1] This characteristic is attributed to their aromatic nature and the presence of the nitrogen atom, which can participate in various intermolecular interactions. However, the precise solubility of a specific derivative like 4-Chloroquinolin-2(1H)-one is influenced by the nature and position of its substituents. The chloro- and oxo- groups on the quinoline ring will modulate its polarity and crystal lattice energy, thereby affecting its interaction with different solvents.

Quantitative Solubility Data

As a direct quantitative solubility dataset for this compound is not available, the following table presents the mole fraction solubility of a structurally related compound, 5-chloro-8-hydroxyquinoline, in various organic solvents at different temperatures. This data can serve as a useful, albeit approximate, reference for predicting the behavior of this compound. It is important to note that the additional hydroxyl group and different chlorine position in 5-chloro-8-hydroxyquinoline will influence its solubility profile compared to the target compound.

Table 1: Mole Fraction Solubility of 5-Chloro-8-hydroxyquinoline in Various Solvents [2]

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Methyl Acetate | 278.15 | 0.0159 |

| 283.15 | 0.0178 | |

| 288.15 | 0.02 | |

| 293.15 | 0.0222 | |

| 298.15 | 0.0245 | |

| 303.15 | 0.0271 | |

| 308.15 | 0.0298 | |

| 313.15 | 0.0328 | |

| 318.15 | 0.0359 | |

| 323.15 | 0.0393 | |

| Ethyl Acetate | 278.15 | 0.0175 |

| 283.15 | 0.0195 | |

| 288.15 | 0.0218 | |

| 293.15 | 0.0242 | |

| 298.15 | 0.0269 | |

| 303.15 | 0.0298 | |

| 308.15 | 0.0329 | |

| 313.15 | 0.0362 | |

| 318.15 | 0.0397 | |

| 323.15 | 0.0435 | |

| Methanol | 278.15 | 0.0028 |

| 283.15 | 0.0031 | |

| 288.15 | 0.0035 | |

| 293.15 | 0.0038 | |

| 298.15 | 0.0042 | |

| 303.15 | 0.0047 | |

| 308.15 | 0.0052 | |

| 313.15 | 0.0057 | |

| 318.15 | 0.0063 | |

| 323.15 | 0.007 | |

| Ethanol | 278.15 | 0.0038 |

| 283.15 | 0.0042 | |

| 288.15 | 0.0047 | |

| 293.15 | 0.0052 | |

| 298.15 | 0.0058 | |

| 303.15 | 0.0064 | |

| 308.15 | 0.0071 | |

| 313.15 | 0.0078 | |

| 318.15 | 0.0086 | |

| 323.15 | 0.0095 | |

| Acetone | 278.15 | 0.013 |

| 283.15 | 0.0146 | |

| 288.15 | 0.0164 | |

| 293.15 | 0.0182 | |

| 298.15 | 0.02 | |

| 303.15 | 0.0221 | |

| 308.15 | 0.0244 | |

| 313.15 | 0.0268 | |

| 318.15 | 0.0295 | |

| 323.15 | 0.0323 |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following is a generalized and robust experimental protocol based on the widely used shake-flask method.[3]

Objective

To determine the equilibrium solubility of this compound in a selection of common organic solvents at a specified temperature.

Materials

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile) of analytical grade

-

Glass vials with screw caps

-

Calibrated analytical balance

-

Temperature-controlled shaker or incubator

-